molecular formula C8H7N3 B1615508 1-Vinyl-1H-benzo[d][1,2,3]triazole CAS No. 2764-84-3

1-Vinyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1615508
CAS No.: 2764-84-3
M. Wt: 145.16 g/mol
InChI Key: OKHGMSQINQQCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Vinyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C8H7N3. It is a derivative of benzotriazole, featuring a vinyl group attached to the nitrogen atom in the triazole ring. This compound is known for its unique chemical properties and has found applications in various fields, including medicinal chemistry, material science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with nitrous acid in the presence of an acid catalyst, followed by the addition of acetylene to form the vinyl group. Another method includes the use of transition metal-catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which efficiently forms the triazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems has improved the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Vinyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, aminated, and substituted triazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

1-Vinyl-1H-benzo[d][1,2,3]triazole has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1-vinyl-1H-benzo[d][1,2,3]triazole involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions enable the compound to bind to enzymes, receptors, and other biological molecules, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Uniqueness: 1-Vinyl-1H-benzo[d][1,2,3]triazole is unique due to its specific arrangement of nitrogen atoms in the triazole ring and the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

2764-84-3

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

1-ethenylbenzotriazole

InChI

InChI=1S/C8H7N3/c1-2-11-8-6-4-3-5-7(8)9-10-11/h2-6H,1H2

InChI Key

OKHGMSQINQQCIE-UHFFFAOYSA-N

SMILES

C=CN1C2=CC=CC=C2N=N1

Canonical SMILES

C=CN1C2=CC=CC=C2N=N1

Origin of Product

United States

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